1,3,8-Trichloro-6-ethyl-dibenzofuran
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Overview
Description
1,3,8-Trichloro-6-ethyl-dibenzofuran is a chemical compound with the molecular formula C14H9Cl3O. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. The presence of three chlorine atoms and an ethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 1,3,8-Trichloro-6-ethyl-dibenzofuran may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The ethylation step can be achieved using ethyl halides in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trichloro-6-ethyl-dibenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove chlorine atoms or reduce the furan ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran-quinones, while substitution reactions can produce various substituted dibenzofuran derivatives .
Scientific Research Applications
1,3,8-Trichloro-6-ethyl-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where chlorinated aromatic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1,3,8-Trichloro-6-ethyl-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the ethyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Trichloro-6-methyl-dibenzofuran: Similar in structure but with a methyl group instead of an ethyl group.
1,3,8-Trichloro-dibenzofuran: Lacks the ethyl group, making it less hydrophobic.
1,3,6,8-Tetrachloro-dibenzofuran: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
Uniqueness
1,3,8-Trichloro-6-ethyl-dibenzofuran is unique due to the presence of both chlorine atoms and an ethyl group, which can significantly influence its chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
125652-16-6 |
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Molecular Formula |
C14H9Cl3O |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
1,3,8-trichloro-6-ethyldibenzofuran |
InChI |
InChI=1S/C14H9Cl3O/c1-2-7-3-8(15)4-10-13-11(17)5-9(16)6-12(13)18-14(7)10/h3-6H,2H2,1H3 |
InChI Key |
LYNXFANHQJOIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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